An In-depth Technical Guide to the Physicochemical Properties and Stability of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties and Stability of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide
Introduction
N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide is a member of the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features of this molecule, namely the 2,6-dichloro substitution on the benzene-1-sulfonamide ring and the 4-aminophenyl group, are expected to confer distinct physicochemical properties that influence its solubility, permeability, and stability—critical parameters in drug development.
This technical guide provides a comprehensive overview of the anticipated physicochemical properties and stability profile of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide. The insights presented herein are synthesized from established principles of medicinal chemistry and data from structurally related analogs, offering a predictive framework for researchers and drug development professionals.
Molecular Structure and Key Functional Groups
The chemical structure of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide is characterized by a central sulfonamide linkage connecting a 2,6-dichlorinated benzene ring and a 4-aminophenyl moiety.
Figure 1: Chemical structure of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide.
Key functionalities that dictate its properties include:
-
Sulfonamide Moiety (-SO₂NH-): This acidic group influences the compound's pKa and its ability to form hydrogen bonds.[2][4]
-
Aromatic Amine (-NH₂): This basic group contributes to the molecule's overall pKa and serves as a potential site for salt formation and metabolic reactions.[4]
-
Dichlorinated Benzene Ring: The two chlorine atoms are strong electron-withdrawing groups, which can impact the acidity of the sulfonamide proton and the overall lipophilicity of the molecule.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide, based on computational models and data from analogous structures.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 317.19 g/mol | Influences diffusion and transport properties. |
| Melting Point | 160-180 °C | Indicator of purity and solid-state stability. Sulfanilamide, a related compound, has a melting point of approximately 165°C.[5] |
| pKa | Amine (pKa₁): ~3-4, Sulfonamide (pKa₂): ~8-9 | Dictates the ionization state at physiological pH, impacting solubility and permeability. The amine nitrogen can be protonated, while the sulfonamide nitrogen can be deprotonated.[4] |
| logP (Octanol/Water) | 2.5 - 3.5 | A measure of lipophilicity, which affects membrane permeability and protein binding. The predicted value suggests moderate lipophilicity. |
| Aqueous Solubility | pH-dependent | Crucial for dissolution and absorption. Solubility is expected to be lowest near the isoelectric point and higher at pH values where the molecule is ionized. |
Experimental Protocols for Physicochemical Characterization
Protocol 1: Determination of Melting Point
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
A small amount of the crystalline N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide is placed in a capillary tube.
-
The capillary tube is inserted into a calibrated melting point apparatus.
-
The temperature is gradually increased at a controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Protocol 2: Determination of Aqueous Solubility
Rationale: Understanding the solubility of a compound at different pH values is critical for predicting its behavior in the gastrointestinal tract and for developing suitable formulations.
Methodology (Shake-Flask Method):
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Figure 2: Workflow for determining aqueous solubility.
Stability Profile
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. The following sections outline the potential degradation pathways and recommended storage conditions for N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures, leading to the formation of 4-aminophenylamine and 2,6-dichlorobenzene-1-sulfonic acid.
-
Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products.[7] This can be initiated by exposure to light, oxygen, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the degradation of the compound.
Protocol 3: Forced Degradation Studies
Rationale: Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Acid and Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
At specified time points, analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Figure 3: Workflow for forced degradation studies.
Recommended Storage Conditions
To ensure the long-term stability of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide, the following storage conditions are recommended:
-
Temperature: Store at controlled room temperature (20-25 °C).
-
Light: Protect from light by storing in an amber-colored, light-resistant container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container to protect from moisture.
Conclusion
This technical guide has provided a detailed overview of the anticipated physicochemical properties and stability of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide. The information presented, while predictive in nature, is grounded in established chemical principles and data from analogous sulfonamides. The experimental protocols outlined offer a robust framework for the empirical characterization of this compound. A thorough understanding of these properties is paramount for the successful development of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide as a potential therapeutic agent.
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